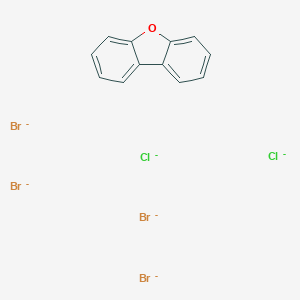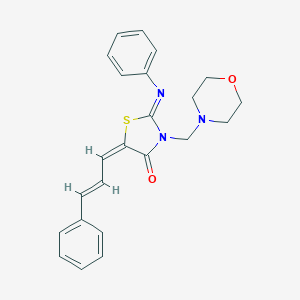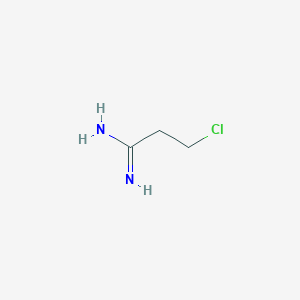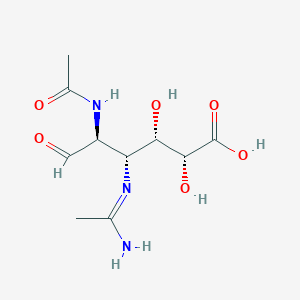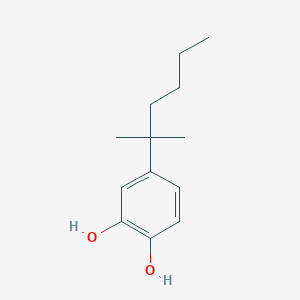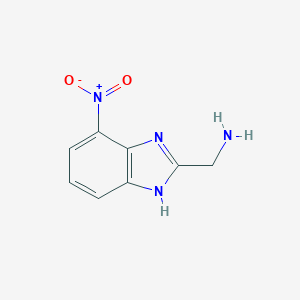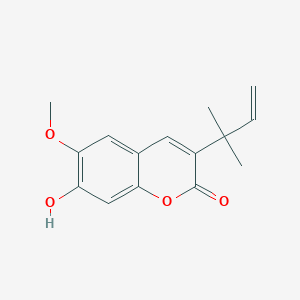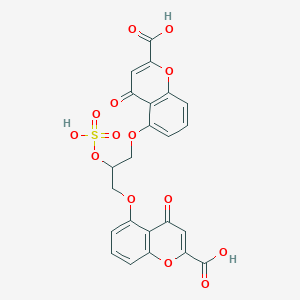
Cromolyn sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cromolyn sulfate is a medication used to treat asthma and allergic rhinitis. It is a type of mast cell stabilizer that prevents the release of inflammatory chemicals from mast cells. Cromolyn sulfate was first synthesized in the 1960s and has been used clinically since the 1970s.
Mecanismo De Acción
Cromolyn sulfate works by stabilizing mast cells, which are immune cells that play a key role in allergic responses. Mast cells release inflammatory chemicals such as histamine and leukotrienes in response to allergens. Cromolyn sulfate prevents the release of these chemicals by inhibiting the calcium influx into mast cells, which is necessary for the release of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Cromolyn sulfate has been shown to reduce airway hyperresponsiveness, which is a hallmark of asthma. It also reduces the number of inflammatory cells in the airways and decreases the production of mucus. In allergic rhinitis, cromolyn sulfate reduces nasal congestion and itching. Cromolyn sulfate has also been shown to have anti-inflammatory effects in other inflammatory conditions such as inflammatory bowel disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cromolyn sulfate is a well-established and widely used mast cell stabilizer. It is relatively easy to obtain and can be used in a variety of in vitro and in vivo experiments. However, cromolyn sulfate has limitations in terms of its specificity and potency. It may also have off-target effects on other cell types besides mast cells.
Direcciones Futuras
Future research on cromolyn sulfate could focus on improving its specificity and potency. It could also investigate its potential use in other inflammatory conditions besides asthma and allergic rhinitis. Additionally, research could explore the use of cromolyn sulfate in combination with other anti-inflammatory agents to enhance its therapeutic effects. Finally, research could investigate the role of cromolyn sulfate in modulating the microbiome and its potential use in treating dysbiosis-related conditions.
Métodos De Síntesis
Cromolyn sulfate is synthesized from disodium cromoglycate, which is obtained from the fermentation of certain strains of the fungus Penicillium notatum. Disodium cromoglycate is then reacted with sulfuric acid to form cromolyn sulfate. The synthesis method is relatively simple and can be done on a large scale.
Aplicaciones Científicas De Investigación
Cromolyn sulfate has been extensively studied for its therapeutic effects on asthma and allergic rhinitis. It has also been investigated for its potential use in other inflammatory conditions such as inflammatory bowel disease and atopic dermatitis. Cromolyn sulfate has been shown to inhibit the release of inflammatory cytokines and chemokines from mast cells, which reduces inflammation and allergic responses.
Propiedades
Número CAS |
107032-81-5 |
|---|---|
Nombre del producto |
Cromolyn sulfate |
Fórmula molecular |
C23H16O14S |
Peso molecular |
548.4 g/mol |
Nombre IUPAC |
5-[3-(2-carboxy-4-oxochromen-5-yl)oxy-2-sulfooxypropoxy]-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C23H16O14S/c24-12-7-18(22(26)27)35-16-5-1-3-14(20(12)16)33-9-11(37-38(30,31)32)10-34-15-4-2-6-17-21(15)13(25)8-19(36-17)23(28)29/h1-8,11H,9-10H2,(H,26,27)(H,28,29)(H,30,31,32) |
Clave InChI |
KOMKRTNQZYEQST-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O |
SMILES canónico |
C1=CC2=C(C(=C1)OCC(COC3=CC=CC4=C3C(=O)C=C(O4)C(=O)O)OS(=O)(=O)O)C(=O)C=C(O2)C(=O)O |
Otros números CAS |
107032-81-5 |
Sinónimos |
cromolyn sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




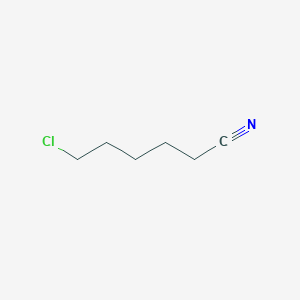
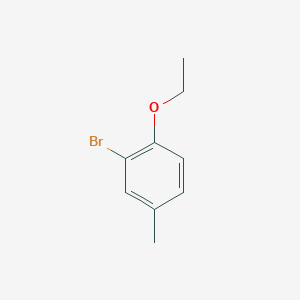
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
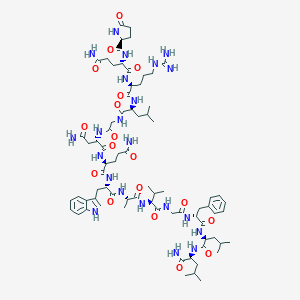
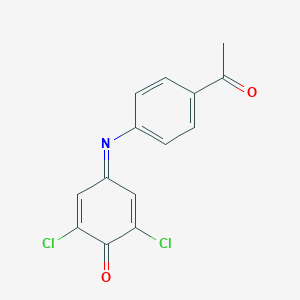
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
